REACTION_CXSMILES
|
C1(S([Cl:10])(=O)=O)C=CC=CC=1.[CH3:11][N:12]([CH2:25][CH2:26][CH2:27]O)[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=1>C(Cl)Cl>[Cl:10][CH2:27][CH2:26][CH2:25][N:12]([CH3:11])[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=1
|
Name
|
|
Quantity
|
275 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN(CCC1=CC(=C(C=C1)OC)OC)CCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with an aqueous 30% sodium hydroxide solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
After purifying the residue on a silica gel column (eluant: methylene chloride/ethanol) a colorless oil
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClCCCN(CCC1=CC(=C(C=C1)OC)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |